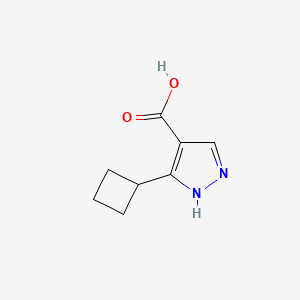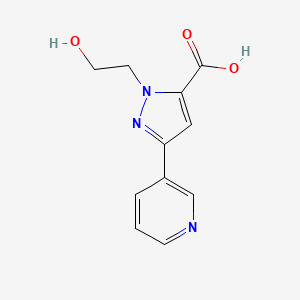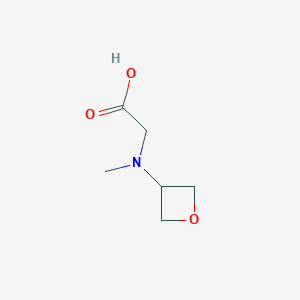
3,3-Dimetil-2-(tiofen-2-il)azetidina
Descripción general
Descripción
3,3-Dimethyl-2-(thiophen-2-yl)azetidine, also known as DT-2, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological agent. DT-2 belongs to the class of azetidine compounds and has a unique structure that makes it an interesting subject of study.
Mecanismo De Acción
3,3-Dimethyl-2-(thiophen-2-yl)azetidine works by binding to the nicotinic acetylcholine receptor, which is responsible for the release of neurotransmitters in the brain. This binding results in an increase in the release of acetylcholine, which is a neurotransmitter that plays a critical role in memory and learning.
Biochemical and physiological effects:
3,3-Dimethyl-2-(thiophen-2-yl)azetidine has been shown to have a number of biochemical and physiological effects, including an increase in the release of acetylcholine, an increase in the activity of the cholinergic system, and an improvement in memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,3-Dimethyl-2-(thiophen-2-yl)azetidine in lab experiments is its ability to improve memory and learning, which can be useful in a wide range of research applications. However, there are also some limitations to using 3,3-Dimethyl-2-(thiophen-2-yl)azetidine, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are a number of potential future directions for research involving 3,3-Dimethyl-2-(thiophen-2-yl)azetidine. One area of study could be the development of new pharmacological agents based on the structure of 3,3-Dimethyl-2-(thiophen-2-yl)azetidine. Another area of study could be the investigation of the potential use of 3,3-Dimethyl-2-(thiophen-2-yl)azetidine in treating memory and learning disorders. Additionally, further research is needed to fully understand the mechanism of action of 3,3-Dimethyl-2-(thiophen-2-yl)azetidine and its potential side effects.
Aplicaciones Científicas De Investigación
Productos farmacéuticos: Agentes anticancerígenos
El grupo tiofeno en compuestos como la 3,3-Dimetil-2-(tiofen-2-il)azetidina se ha utilizado en la síntesis de agentes anticancerígenos . Se ha demostrado que las propiedades estructurales de los derivados del tiofeno interactúan con los objetivos biológicos, lo que potencialmente inhibe el crecimiento y la proliferación de las células cancerosas.
Ciencia de los materiales: Semiconductores orgánicos
Los derivados del tiofeno son cruciales en el avance de los semiconductores orgánicos. Sus propiedades electrónicas únicas los hacen adecuados para su uso en transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánico (OLED) . La incorporación de this compound podría conducir al desarrollo de nuevos materiales con un rendimiento mejorado.
Química medicinal: Medicamentos antiinflamatorios
El tiofeno y sus derivados sustituidos exhiben propiedades antiinflamatorias. Se utilizan en el diseño de medicamentos que pueden tratar afecciones relacionadas con la inflamación . El compuesto en cuestión podría ser un ingrediente clave en el desarrollo de nuevos medicamentos antiinflamatorios.
Investigación biológica: Inhibición de quinasas
Las quinasas son enzimas que desempeñan un papel crucial en varios procesos biológicos. Se ha informado que los derivados del tiofeno inhiben la actividad de la quinasa, lo cual es beneficioso para tratar enfermedades como el cáncer y la artritis . La investigación sobre la this compound podría descubrir nuevos inhibidores de quinasas.
Industria química: Inhibidores de la corrosión
En la química industrial, los derivados del tiofeno son conocidos por actuar como inhibidores de la corrosión . Pueden proteger los metales de la corrosión, lo cual es esencial para prolongar la vida útil de las estructuras y componentes metálicos.
Ciencia ambiental: Desarrollo de insecticidas
Los derivados del tiofeno también encuentran aplicaciones en la ciencia ambiental, particularmente en el desarrollo de insecticidas . Su capacidad para actuar como agentes complejantes de metales se puede aprovechar para crear soluciones de control de plagas más efectivas y respetuosas con el medio ambiente.
Farmacología: Propiedades antimicrobianas
Se ha demostrado que los derivados del tiofeno poseen propiedades antimicrobianas, lo que los hace valiosos en la lucha contra las enfermedades infecciosas . El compuesto this compound podría estudiarse más a fondo por su posible uso en el desarrollo de fármacos antimicrobianos.
Propiedades
IUPAC Name |
3,3-dimethyl-2-thiophen-2-ylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-9(2)6-10-8(9)7-4-3-5-11-7/h3-5,8,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPMHWFZXSTMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1470267.png)





![3-(3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1470276.png)




![3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1470287.png)
![1-[(Piperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1470288.png)